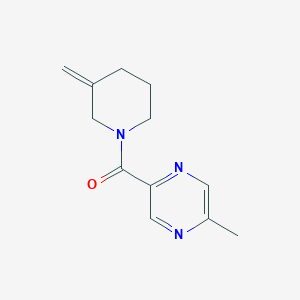
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Scientific Research Applications
Inhibitors of Phenylethanolamine N-methyltransferase
Research indicates that 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, closely related to N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, were prepared and evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. The most potent inhibitors identified were derivatives with bromo- and chlorosulfonanilides, highlighting the structural significance of sulfonamide derivatives in the modulation of PNMT activity (Blank, Krog, Weiner, & Pendleton, 1980).
Synthesis of Tetrahydroisoquinoline Carboxylates
Another study focused on the synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylates through the Pictet-Spengler condensation, a key chemical reaction for constructing tetrahydroisoquinoline skeletons. This synthetic route is significant for the development of new chemical entities with potential biological activities, showcasing the versatility of sulfonamide derivatives in synthetic organic chemistry (Silveira, Bernardi, Braga, & Kaufman, 1999).
Oxidative Stress-Inducing Anticancer Agents
Aromatic sulfonamides containing a condensed piperidine moiety, including derivatives of tetrahydroisoquinolines, have been synthesized and shown to induce oxidative stress, deplete glutathione, and exert cytotoxic effects in various cancer cell lines. This research underscores the potential of sulfonamide derivatives as anticancer agents, providing a foundation for further exploration of their therapeutic applications (Madácsi, Kanizsai, Fehér, Gyuris, Ózsvári, Erdélyi, Wölfling, & Puskás, 2013).
Synthesis of Quinolin-4-ylmethanesulfonamides
A copper-catalyzed reaction provided a novel approach to synthesize diversified 4-aminoquinolines, leading to [1,3] N-to-C rearrangement to quinolin-4-ylmethanesulfonamides. This method highlights innovative synthetic strategies in creating complex sulfonamide structures with potential for diverse biological activities (Oh, Kim, & Park, 2017).
Antimicrobial Sulfonate Derivatives
Research into N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrated their antimicrobial and antifungal activities. Such studies are crucial for the development of new antimicrobial agents, especially in the context of increasing resistance to existing antibiotics (Fadda, El-Mekawy, & AbdelAal, 2016).
properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-15(19)18-8-7-12-5-6-14(10-13(12)11-18)17-23(20,21)16-4-3-9-22-16/h3-6,9-10,17H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHLFAEUPUFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

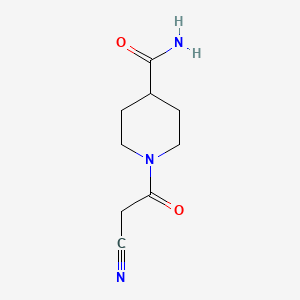

![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)

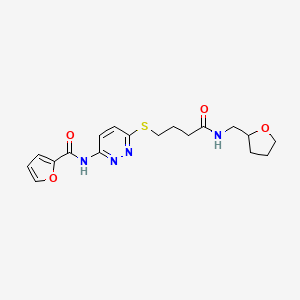
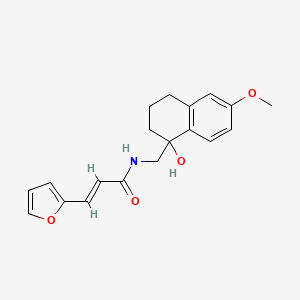
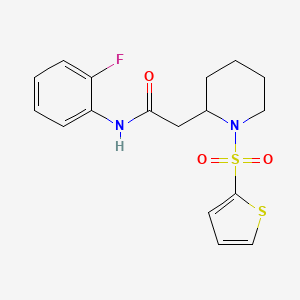

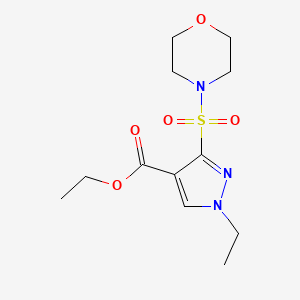

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)
![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)
